1-(Chlorosulfanyl)pyrrolidine-2,5-dione
Description
Properties
CAS No. |
73057-24-6 |
|---|---|
Molecular Formula |
C4H4ClNO2S |
Molecular Weight |
165.60 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) thiohypochlorite |
InChI |
InChI=1S/C4H4ClNO2S/c5-9-6-3(7)1-2-4(6)8/h1-2H2 |
InChI Key |
BKQOLIPCMFNQJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)SCl |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The synthesis of 1-(chlorosulfanyl)pyrrolidine-2,5-dione necessitates strategic planning to address challenges such as the electrophilicity of the succinimide ring and the reactivity of the chlorosulfanyl group. Retrosynthetic disconnections suggest two primary pathways:
- Direct functionalization of pyrrolidine-2,5-dione via electrophilic or nucleophilic substitution at the 1-position.
- Cyclization of pre-functionalized precursors containing the chlorosulfanyl moiety.
Patent WO2015173764A1 emphasizes the utility of substitution reactions for introducing diverse substituents to the pyrrolidine-2,5-dione scaffold, particularly at the 3-position. While the 1-position is less commonly targeted in the patent’s examples, analogous methodologies can be adapted through careful reagent selection.
Direct Substitution at the 1-Position
Nucleophilic Displacement of a Leaving Group
A plausible route involves introducing a leaving group (e.g., bromide or iodide) at the 1-position of pyrrolidine-2,5-dione, followed by nucleophilic substitution with a sulfur nucleophile and subsequent chlorination.
Example Protocol:
- Bromination : Treat pyrrolidine-2,5-dione with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in carbon tetrachloride to yield 1-bromopyrrolidine-2,5-dione.
- Thiolation : React the brominated intermediate with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 60°C for 12 hours.
- Chlorination : Treat the resultant 1-mercaptopyrrolidine-2,5-dione with sulfuryl chloride (SO$$2$$Cl$$2$$) in dichloromethane at 0°C to afford the target compound.
Key Considerations :
Electrophilic Sulfur Incorporation
Electrophilic sulfenylation reagents, such as N-chlorosulfenylphthalimide, enable direct introduction of the -SCl group. This method circumvents multi-step substitutions but requires stringent temperature control.
Example Protocol:
- Reaction Setup : Combine pyrrolidine-2,5-dione with N-chlorosulfenylphthalimide (1.2 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.
- Catalysis : Add a catalytic amount of boron trifluoride diethyl etherate (BF$$3$$-OEt$$2$$) to activate the electrophile.
- Quenching : After 6 hours at -10°C, pour the reaction mixture into ice-water and extract with ethyl acetate.
Yield Optimization :
Cyclization of Functionalized Precursors
Mercaptosuccinic Acid Derivatives
Cyclization of chlorosulfanyl-containing diacids offers an alternative route, leveraging intramolecular dehydration.
Example Protocol:
- Synthesis of 3-Chlorosulfanylsuccinic Acid : React succinic anhydride with thiourea in acetic acid, followed by chlorination with phosphorus pentachloride (PCl$$_5$$).
- Cyclization : Heat the diacid under reduced pressure (150°C, 0.1 mmHg) with acetic anhydride as a dehydrating agent.
Analytical Data :
Comparative Analysis of Synthetic Routes
Industrial-Scale Manufacturing Considerations
Patent WO2015173764A1 highlights the importance of solvent recovery and catalyst recycling in large-scale syntheses. For this compound:
Analytical Characterization and Quality Control
Rigorous characterization ensures batch consistency and regulatory compliance:
Chemical Reactions Analysis
Types of Reactions: 1-(Chlorosulfanyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The chlorosulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the chlorosulfanyl group to a thiol group.
Substitution: The chlorosulfanyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrrolidine-2,5-diones depending on the nucleophile used.
Scientific Research Applications
1-(Chlorosulfanyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its reactive chlorosulfanyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(Chlorosulfanyl)pyrrolidine-2,5-dione involves its interaction with biological molecules through its reactive chlorosulfanyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s ability to modify enzyme function makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrrolidine-2,5-dione derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a comparative analysis of 1-(chlorosulfanyl)pyrrolidine-2,5-dione with structurally related compounds:
Reactivity in Sulfenylation Reactions
- 1-(Organothio)pyrrolidine-2,5-diones (N-(organothio)succinimides): These compounds, including this compound, act as sulfur donors in reactions with pyrazolones and 4-hydroxycoumarins. The chlorosulfanyl derivative shows superior electrophilicity compared to alkylthio analogs (e.g., methylthio or phenylthio), enabling faster reaction kinetics under HBr catalysis .
- 1-Bromopyrrolidine-2,5-dione (NBS) :
Unlike the sulfenylating role of this compound, NBS is a halogenating agent used for allylic and benzylic bromination. The bromine atom in NBS facilitates radical-mediated reactions, contrasting with the sulfur-transfer mechanism of the chlorosulfanyl analog .
Pharmacological Activity
- 3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione (Compound 4): This derivative demonstrated potent anticonvulsant activity (ED50 = 38.2 mg/kg in mouse models), outperforming valproic acid (ED50 = 254 mg/kg). Its mechanism involves dual inhibition of voltage-gated sodium and L-type calcium channels, unlike this compound, which lacks reported CNS activity .
- 1-(4-Acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione :
A Michael adduct with GABA-transaminase inhibitory activity (IC50 = 100.5 µM), this compound highlights how aryloxy substituents confer neuroactive properties absent in the chlorosulfanyl derivative .
Antimicrobial and Receptor Affinity
- Mannich Pyrol-Pyridine Bases (e.g., 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione): These hybrids exhibit moderate antimicrobial activity against E. coli and B. The pyridine moiety enhances their bioavailability and target binding .
- Indolyl-Substituted Derivatives (e.g., 3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione) :
These compounds show high affinity for 5-HT1A receptors (Ki < 10 nM), a feature linked to their indole substituents. The chlorosulfanyl derivative’s simpler structure lacks such receptor interactions .
Physico-Chemical Properties
Key Research Findings
Reactivity Hierarchy : Chlorosulfanyl derivatives exhibit higher electrophilicity than alkylthio analogs (e.g., methylthio), enabling broader substrate scope in sulfenylation .
Pharmacological Divergence : Substituents like aryloxy or indolyl groups confer neuroactivity, while the chlorosulfanyl group prioritizes chemical reactivity over bioactivity .
Structural Stability : The succinimide core remains intact under acidic conditions, but the -SCl group hydrolyzes in aqueous media, limiting its use in protic solvents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(Chlorosulfanyl)pyrrolidine-2,5-dione, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via chlorosulfonylation of pyrrolidine-2,5-dione precursors. Key steps include:
- Using anhydrous conditions to avoid hydrolysis of reactive intermediates.
- Optimizing stoichiometry of chlorinating agents (e.g., SOCl₂ or ClSO₃H) to minimize side reactions .
- Monitoring reaction progress via TLC or NMR to terminate reactions at peak product concentration.
Q. How should researchers safely handle this compound given its reactivity?
- Safety Protocols :
- Use fume hoods and PPE (gloves, goggles) due to corrosive hazards (H314) and toxicity (H302) .
- Store under inert atmosphere (argon) at 2–8°C to prevent degradation.
- Quench residues with ice-cold sodium bicarbonate before disposal .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify pyrrolidine ring protons (δ 2.5–3.5 ppm) and sulfanyl-chlorine coupling .
- X-ray Crystallography : For unambiguous assignment, single-crystal analysis resolves bond angles (e.g., C–S–Cl ~105°) and packing motifs .
- FT-IR : Confirm sulfonyl chloride stretch (1360–1180 cm⁻¹) and carbonyl bands (1750–1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for this compound?
- Approach :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to model bond lengths and compare with X-ray data (e.g., C–Cl = 1.76–1.79 Å) .
- Investigate lattice effects (e.g., hydrogen bonding in crystal packing) that may distort geometry .
- Validate with variable-temperature XRD to assess thermal motion contributions .
Q. What strategies mitigate competing side reactions during functionalization of this compound?
- Mechanistic Insights :
- The chlorosulfanyl group is electrophilic; nucleophilic substitution (e.g., with amines) requires careful pH control (pH 7–8) to avoid ring-opening .
- Use protecting groups (e.g., Boc for amines) to block undesired reactivity at the pyrrolidine nitrogen .
- Monitor intermediates via LC-MS to identify and suppress byproducts like sulfonic acid derivatives .
Q. How does solvent polarity influence the stability and reactivity of this compound in cross-coupling reactions?
- Experimental Design :
- Test solvents with varying dielectric constants (e.g., DMF vs. THF). Polar aprotic solvents stabilize the transition state in Suzuki-Miyaura couplings .
- Conduct kinetic studies under inert conditions to correlate solvent polarity with degradation rates (e.g., half-life in DMSO: >24 hrs at 25°C) .
Data Contradiction Analysis
Q. Why might spectroscopic data (e.g., NMR) conflict with computational models for substituent effects on the pyrrolidine ring?
- Resolution Steps :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
